3-Oxoglycyrrhetinate
Description
3-Oxoglycyrrhetinate (IUPAC name: 3,11-Dioxoolean-12-ene-30-oic acid) is a triterpenoid derivative derived from glycyrrhetinic acid, a major bioactive component of licorice root (Glycyrrhiza glabra). Structurally, it features a pentacyclic skeleton with ketone groups at positions 3 and 11, a double bond at position 12, and a carboxylic acid group at position 30 (Fig. 1). This compound is enzymatically synthesized via the oxidation of 3α-hydroxyglycyrrhetinate by NADP+-dependent 3α-hydroxyglycyrrhetinate dehydrogenase (EC 1.1.1.230) .
Properties
Molecular Formula |
C30H43O4- |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylate |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
QGWDYPREORDRIT-LPXJIFNVSA-M |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)[O-] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of 3-Oxoglycyrrhetinate
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₄O₄ |
| Exact Molecular Weight | 468.324 g/mol |
| Boiling Point | 586.8°C at 760 mmHg |
| Flash Point | 322.7°C |
| Density | 1.14 g/cm³ |
| Refractive Index | 1.557 |
| XLogP (Hydrophobicity) | 6.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 71.4 Ų |
Data sourced from experimental and computational analyses .
Comparison with Similar Compounds
This compound belongs to the oleanane-type triterpenoids, a class known for anti-inflammatory, antiviral, and hepatoprotective activities. Below, it is compared with structurally and functionally related compounds: glycyrrhetinic acid, oleanolic acid, and ursolic acid.
Table 2: Structural and Functional Comparison of Triterpenoids
Key Observations:
Structural Differences: The 3,11-diketo groups in this compound distinguish it from glycyrrhetinic acid (3-OH, 11-keto) and oleanolic/ursolic acids (single 3-OH). The ursane skeleton of ursolic acid introduces a C-19 methyl group, altering membrane permeability compared to oleanane derivatives.
Physicochemical Behavior: this compound’s higher XLogP than glycyrrhetinic acid (6.1 vs. 5.8) suggests greater lipophilicity, which may enhance tissue penetration but reduce oral bioavailability.
Biological Activities: Unlike glycyrrhetinic acid, which directly inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD2), this compound’s anti-inflammatory effects are linked to NADPH-dependent enzymatic pathways . Oleanolic and ursolic acids exhibit broader therapeutic spectra (e.g., anti-cancer) due to their hydroxyl groups, which facilitate radical scavenging.
Metabolic Pathways: this compound is a metabolic intermediate, whereas glycyrrhetinic acid is a primary metabolite of glycyrrhizin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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